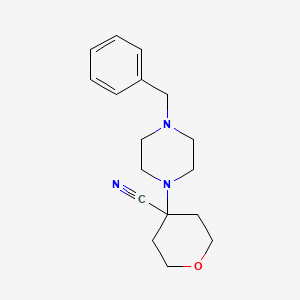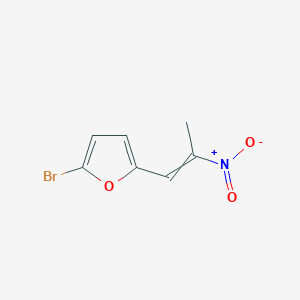![molecular formula C7H6N2O B1375660 Benzo[d]isoxazol-7-amine CAS No. 88237-22-3](/img/structure/B1375660.png)
Benzo[d]isoxazol-7-amine
Overview
Description
“Benzo[d]isoxazol-7-amine” is a chemical compound with the linear formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of isoxazoles, including “Benzo[d]isoxazol-7-amine”, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .
Molecular Structure Analysis
The molecular structure of “Benzo[d]isoxazol-7-amine” is represented by the InChI code 1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 .
Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The synthesis of isoxazoles often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Physical And Chemical Properties Analysis
“Benzo[d]isoxazol-7-amine” is a white to yellow solid . It has a storage temperature of 2-8°C .
Scientific Research Applications
Bromodomain Inhibition for Cancer Therapy
Benzo[d]isoxazol-7-amine derivatives have been identified as potent inhibitors of the BRD4 bromodomain . BRD4 is a protein associated with various diseases, including several types of cancer such as acute myeloid leukemia, gastrointestinal stromal tumor, and triple-negative breast cancer. The structure-based design of these inhibitors aims to disrupt the interaction between bromodomains and acetylated lysines, which is crucial for the transcription of cancer-related genes. The most potent inhibitors exhibit high binding affinity and good pharmacokinetic profiles, making them promising candidates for cancer therapy.
Epigenetic Regulation
The same compounds that act as BRD4 inhibitors also play a role in epigenetic regulation . By inhibiting the bromodomain’s ability to read acetylation marks on histones, these compounds can modulate gene expression. This has significant implications for understanding and treating diseases where epigenetic dysregulation is a factor, such as certain cancers and inflammatory conditions.
Anti-Inflammatory Applications
Benzo[d]isoxazol-7-amine structures have been explored for their anti-inflammatory properties . Inflammation is a biological response to harmful stimuli and is a component of many diseases. By modulating the activity of proteins involved in the inflammatory process, these compounds could provide a new approach to treating chronic inflammatory diseases.
Antimicrobial Activity
Isoxazole derivatives, including those with a benzo[d]isoxazol scaffold, have shown potential as antimicrobial agents . These compounds have been tested against various bacterial strains, including S. typhimurium and S. aureus, with some derivatives demonstrating potent antibacterial and antifungal activities. This suggests a possible application in developing new antibiotics to combat resistant strains of bacteria.
Synthetic Chemistry
The benzo[d]isoxazol scaffold is a valuable fragment in synthetic chemistry . It serves as a core structure for the development of various synthetic strategies, leading to new compounds with diverse biological activities. The versatility of this scaffold allows for the creation of a wide range of derivatives, each with potential therapeutic applications.
Drug Design and Development
Benzo[d]isoxazol-7-amine and its derivatives are important in drug design due to their drug-likeness and favorable pharmacokinetic profiles . These compounds can be used as a starting point for the development of new drugs, with the potential to treat a variety of diseases. Their structural properties make them suitable for further modification and optimization in the drug discovery process.
Mechanism of Action
Safety and Hazards
The compound is corrosive and can cause severe burns and eye damage . Safety precautions include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
In the field of drug discovery, isoxazole is a significant moiety, and it is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .
properties
IUPAC Name |
1,2-benzoxazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTMYTBXEPKNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741557 | |
| Record name | 1,2-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isoxazol-7-amine | |
CAS RN |
88237-22-3 | |
| Record name | 1,2-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















